molecular formula C15H23N3O3 B2981892 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 952936-85-5

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2981892
CAS No.: 952936-85-5
M. Wt: 293.367
InChI Key: BBJVXAXXVXFCDH-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a chemical compound of interest in medicinal chemistry and cancer research. It features a 4-aminopiperidine moiety, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . Piperidine derivatives are recognized for their broad therapeutic potential and are key structural components in several FDA-approved anticancer therapies . The compound's molecular framework suggests potential as a building block for developing inhibitors of disease-relevant enzymes. Specifically, acetamide derivatives incorporating piperidine rings have been extensively researched as potent and selective inhibitors of cancer-associated carbonic anhydrase (CA) isoforms, such as CA IX and XII . These membrane-bound enzymes are overexpressed in hypoxic solid tumors and are critical for tumor cell survival and metastasis, making them promising targets for anticancer drug development . Research into similar compounds has shown that strategic modifications to the core structure can fine-tune inhibitory potency and isoform selectivity . This compound is provided for research purposes to investigate these and other biological mechanisms. It is intended for use in enzymatic assays, cell-based proliferation studies, and as a synthetic intermediate for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJVXAXXVXFCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-aminopiperidine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the acetamide group, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as neurological disorders and cancer.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (R1, R2) Key Features Biological Relevance References
Target Compound R1: 4-aminopiperidine, R2: 2,4-dimethoxyphenyl Electron-donating methoxy groups; basic amine for solubility/H-bonding Potential auxin-like activity
WH7 (from ) R1: 4-Cl-2-methylphenoxy, R2: triazolyl Chlorine enhances lipophilicity; triazole may confer metabolic stability Synthetic auxin agonist
Compound 533 (from ) R1: 2,4-dichlorophenoxy, R2: 4-methylpyridinyl Chlorine substituents increase steric bulk; pyridine enhances π-π stacking Herbicidal activity
N-(4-aminophenyl)-2-(2,4-dimethylphenoxy)acetamide () R1: 4-aminophenyl, R2: 2,4-dimethylphenoxy Methyl groups reduce polarity; aminophenyl may limit membrane permeability Unreported, likely agrochemical
617694-86-7 () R1: thiazolidinone-indole, R2: 2,4-dimethoxyphenyl Complex heterocycles enable multi-target interactions; methoxy for solubility Anticancer or enzyme inhibition

Key Observations:

The 4-aminopiperidine moiety offers superior solubility and basicity relative to 4-aminophenyl () or pyridinyl groups (), which may improve pharmacokinetics .

Conformational Flexibility: highlights that acetamides with dichlorophenyl groups exhibit variable dihedral angles (54.8°–77.5°) between aromatic and heterocyclic rings, influencing dimerization via N–H⋯O hydrogen bonds. The target compound’s 4-aminopiperidine may adopt similar conformational flexibility, affecting binding affinity .

Computational tools like GUSAR-online () could predict acute toxicity based on structural similarities to dichlorophenyl acetamides .

Biological Activity

The compound 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a member of a class of piperidine derivatives that have garnered attention for their potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H25Cl2N3O3C_{15}H_{25}Cl_2N_3O_3 with a CAS number of 1332530-10-5. The compound features a piperidine ring substituted with an amino group and an acetamide moiety attached to a dimethoxyphenyl group. Its structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular Weight325.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of similar piperidine derivatives. For instance, compounds with structural similarities have shown efficacy in models of epilepsy, particularly through the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test. These studies suggest that modifications in the piperidine structure can significantly influence anticonvulsant activity.

In a study involving various derivatives, certain compounds exhibited protection against seizures at doses ranging from 100 to 300 mg/kg, indicating that structural modifications could enhance therapeutic effects .

The proposed mechanism of action for compounds like this compound involves modulation of neurotransmitter systems, particularly through interaction with sodium channels and GABAergic pathways. These interactions can stabilize neuronal membranes and reduce excitability, which is critical in managing seizure disorders.

Case Studies

Case Study 1: Anticonvulsant Screening

A series of experiments were conducted on piperidine derivatives to evaluate their anticonvulsant potential. The results indicated that certain analogs provided significant protection in MES tests, with specific derivatives demonstrating delayed onset but prolonged action .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of the piperidine core in maintaining anticonvulsant activity. Modifications to the phenyl ring or the acetamide side chain were shown to either enhance or diminish activity, emphasizing the need for careful design in drug development .

Q & A

Q. How can researchers optimize the synthesis of 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst load). For example, using a pre-experimental design (one-variable-at-a-time) can identify critical factors, followed by a full factorial design to assess interactions . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation . Purification strategies, such as recrystallization (as employed for structurally similar acetamides in ), should be tested using solvents with varying polarities to isolate high-purity crystals .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-aminopiperidinyl and dimethoxyphenyl groups. Compare chemical shifts with structurally related compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for N-(4-methoxyphenyl)acetamide analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .

Q. How should researchers assess the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 1–12) and measure concentration via UV-Vis spectroscopy (λmax ~255 nm, as seen in piperidine derivatives) .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products. Compare with stability protocols for acetamide-based reference standards .

Advanced Research Questions

Q. What computational strategies can predict the biological activity and binding affinity of this compound?

  • Methodological Answer :
  • Molecular Docking : Employ software like AutoDock Vina to simulate interactions with target receptors (e.g., enzymes or GPCRs). Use crystal structures from the Protein Data Bank (PDB) for accuracy .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) derived from analogs like N-(2,4-difluorobenzyl)acetamide .
  • Reaction Path Search : Apply quantum chemical calculations to predict metabolic pathways or reactive intermediates, as proposed by ICReDD’s computational-experimental feedback loop .

Q. How can contradictory data on this compound’s in vitro activity be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate initial findings using complementary techniques (e.g., fluorescence-based assays vs. radiometric assays). For example, antimicrobial activity discrepancies in acetamide derivatives were resolved by testing across multiple bacterial strains .
  • Dose-Response Curves : Ensure linearity across concentrations and replicate experiments with independent batches to rule out synthesis variability.
  • Data-Driven Analysis : Use chemical software to cross-reference results with existing datasets (e.g., ChEMBL, PubChem) and identify outliers .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and pharmacokinetics?

  • Methodological Answer :
  • Acute Toxicity Studies : Conduct OECD 423-guided trials in rodent models, monitoring organ histopathology and plasma biomarkers. Reference safety protocols for structurally related piperazine/acetamide hybrids .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability, half-life, and metabolite formation. Compare with N-(4-hydroxyphenyl)acetamide pharmacokinetic data .
  • Tissue Distribution : Employ radiolabeled isotopes (e.g., 14C^{14}C) or fluorescent tagging to track compound localization .

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